molecular formula C19H18F3NO4 B2669909 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941943-78-8

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2669909
CAS No.: 941943-78-8
M. Wt: 381.351
InChI Key: DNFZDOCAVUNNBS-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a benzofuran moiety and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The initial step involves the synthesis of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions, often using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves the coupling of the trifluoromethoxyphenyl group to the benzofuran moiety. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or phenyl rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Material Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-2,2-dimethyl-7-benzofuranmethanol: This compound shares the benzofuran moiety but lacks the trifluoromethoxyphenyl group and acetamide linkage.

    N-(4-(Trifluoromethoxy)phenyl)acetamide: This compound contains the trifluoromethoxyphenyl group and acetamide linkage but lacks the benzofuran moiety.

Uniqueness

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is unique due to the combination of its benzofuran moiety, trifluoromethoxyphenyl group, and acetamide linkage. This combination of structural features imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO4/c1-18(2)10-12-4-3-5-15(17(12)27-18)25-11-16(24)23-13-6-8-14(9-7-13)26-19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFZDOCAVUNNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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